molecular formula C27H33ClN2O4 B1674962 LM22B-10

LM22B-10

货号: B1674962
分子量: 485.0 g/mol
InChI 键: QCXQLSGBOUUVNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LM22B-10 是一种小分子,作为神经营养因子受体 TrkB 和 TrkC 的激活剂。这些受体对于神经元的存活、发育和功能至关重要。 This compound 已显示出显著的神经营养活性,在各种体外和体内模型中促进神经元存活和神经突生长 .

准备方法

合成路线和反应条件: LM22B-10 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。常见技术包括:

化学反应分析

反应类型: LM22B-10 会发生各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以产生羟基化衍生物,而还原可以产生脱羟基化合物 .

科学研究应用

LM22B-10 is a small molecule that functions as an agonist of the TrkB and TrkC neurotrophin receptors . It has demonstrated neurotrophic activity, improving cell survival and increasing neurite outgrowth in hippocampal neurons . Research indicates that this compound can activate TrkB and TrkC in the hippocampus and striatum of aged mice, enhancing downstream signaling and increasing hippocampal dendritic spine density .

Scientific Research Applications

  • Alzheimer's Disease: this compound has been investigated for its potential in combating cholinergic dysfunction in Alzheimer's disease (AD). A derivative of this compound, PTX-BD10-2, with improved oral bioavailability, has shown promise in restoring cholinergic neurite integrity and reducing neuronal atrophy in the nucleus basalis of Meynert (NBM) and vertical diagonal band (VDB) of mice with AD . It also reduced dystrophy of cholinergic neurites in the cortex, hippocampus, and amygdala, and improved the survival of cholinergic neurons after exposure to amyloid-β .
  • Spinal Cord Injury: Studies have explored the therapeutic potential of this compound in ameliorating voiding dysfunction caused by spinal cord injury (SCI) . In a mouse model of SCI, this compound normalized the voiding pattern, reducing urinary frequency and increasing voided volume . It was also found to decrease the expression of TrkB at the injury site .
  • Corneal Nerve Regeneration: this compound has been shown to promote corneal nerve regeneration . Administering this compound eye drops significantly improved the healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density in regular and diabetic mice with corneal wounding .
  • In vitro Studies: this compound has been used in in vitro studies to explore corneal physiological and pathological mechanisms . It can induce nerve growth in vitro and enhance corneal epithelial wound healing .
  • Cancer Research: this compound has been used as an ERK pathway activator in colon cancer cell lines . It can promote proliferation and invasion of cancer cells and inhibit apoptosis and autophagy, while 5.1% sevoflurane could reverse the effect of this compound on the biological characteristics of cells .

Data Summary

ApplicationDescriptionModel/SystemOutcome
Alzheimer's DiseaseRestoration of cholinergic neurite integrity, reduction of neuronal atrophy, and neuroprotective effects.hAPP Lond/Swe AD mouse model, human induced pluripotent stem cells (iPSCs)Improved cholinergic function, reduced degenerative processes, and enhanced survival of cholinergic neurons.
Spinal Cord InjuryAmelioration of voiding dysfunction.Mouse model of incomplete spinal cord injuryNormalized voiding pattern, decreased urinary frequency, increased voided volume, and reduced TrkB expression at the injury site.
Corneal Nerve RegenerationPromotion of corneal nerve regeneration and enhanced wound healing.Regular and diabetic mice with corneal woundingImproved healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density.
In vitro Corneal StudiesExploration of corneal physiological and pathological mechanisms.3D corneal model, corneal stroma-nerve co-cultureNT-3 expressed by stromal cells promotes nerve growth by activating the ERK-CREB pathway in nerves; enhances corneal epithelial wound healing.
Colon Cancer ResearchInvestigation of the effects of sevoflurane on proliferation, cell cycle, apoptosis, autophagy, invasion and epithelial-mesenchymal transition of colon cancer cell line SW480,SW480 and SW620 cellsHigh concentration (5.1%) of sevoflurane significantly inhibited the proliferation and invasion of cells, causing G0/G1 phase arrest and promoted apoptosis and autophagy.

作用机制

LM22B-10 通过与 TrkB 和 TrkC 神经营养因子受体结合并激活而发挥其作用。这种激活触发下游信号通路,包括 AKT 和 ERK 通路,这些通路参与促进神经元存活和生长。 该化合物模拟了天然神经营养因子的作用,例如脑源性神经营养因子和神经营养因子-3,但具有不同的激活模式 .

类似化合物:

比较:

相似化合物的比较

Comparison:

生物活性

LM22B-10 is a small molecule that functions as a co-activator for the TrkB and TrkC neurotrophin receptors. It has garnered attention for its potential neuroprotective effects, particularly in enhancing neuronal survival and promoting neurite outgrowth. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and experimental evidence from various studies.

This compound activates TrkB and TrkC receptors, which are critical in mediating neurotrophic signaling pathways. The compound exhibits neurotrophic activity with an effective concentration (EC50) range of 200-300 nM . Unlike traditional neurotrophins like BDNF and NT-3, this compound not only promotes neuronal survival but also enhances neurite outgrowth significantly, even in the presence of inhibitory glycoproteins .

Key Signaling Pathways

The activation of Trk receptors by this compound leads to the following downstream signaling events:

  • PI3K/AKT Pathway : Promotes cell survival.
  • MAPK/ERK Pathway : Facilitates neurite outgrowth and synaptic plasticity.
  • PLCγ/PKC Pathway : Involved in various cellular responses associated with neuroprotection .

In Vitro Studies

In vitro studies have demonstrated that this compound markedly increases the survival rate of hippocampal neurons compared to controls. For instance, treatment with this compound resulted in a higher number of surviving neurons when compared to BDNF and NT-3 alone .

In Vivo Studies

In aged mice models, this compound was shown to activate TrkB and TrkC receptors effectively, leading to increased dendritic spine density in the hippocampus. This suggests that this compound may ameliorate age-related synaptic deficits .

Case Studies

  • Alzheimer's Disease Model (APP L/S Mice) :
    • Objective : To assess the effects of this compound on cognitive function and synaptic integrity.
    • Method : APP L/S mice were treated with BD10-2 (a derivative of this compound) which improved memory performance and long-term potentiation (LTP) deficits.
    • Results : Enhanced phosphorylation of key signaling proteins (Akt, CaMKII) and increased excitatory synapse numbers were observed .
  • Ischemia-Reperfusion Injury :
    • Objective : To evaluate the protective effects of this compound during ischemic conditions.
    • Method : Cells were treated with this compound prior to ischemic exposure.
    • Results : The compound significantly inhibited cell death associated with ischemia-reperfusion injury, suggesting its potential as a therapeutic agent in stroke .

Comparative Table of Biological Effects

Study FocusTreatmentKey Findings
Neuronal SurvivalThis compoundIncreased survival rate in hippocampal neurons
Neurite OutgrowthThis compoundEnhanced neurite outgrowth compared to BDNF/NT-3
Alzheimer's DiseaseBD10-2 (this compound)Improved memory and synaptic function in APP L/S mice
Ischemia-Reperfusion InjuryThis compoundReduced cell death during ischemic conditions

属性

IUPAC Name

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXQLSGBOUUVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LM22B-10
Reactant of Route 2
LM22B-10
Reactant of Route 3
LM22B-10
Reactant of Route 4
Reactant of Route 4
LM22B-10
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
LM22B-10
Reactant of Route 6
LM22B-10

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。